molecular formula C16H14ClN3O4S B3015172 N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-33-7

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B3015172
CAS RN: 946335-33-7
M. Wt: 379.82
InChI Key: LLAJDXKZLFOMTI-UHFFFAOYSA-N
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Description

“N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide” is a complex organic compound. It belongs to the class of compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Synthesis Analysis

The synthesis of such compounds often involves reactions with hydrazonoyl halides and alkyl carbothioates or carbothioamides . For instance, the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 has been reported .

Scientific Research Applications

Crystal and Molecular Structures

This compound has been used in the study of crystal and molecular structures . The compound’s crystalline structures were prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis . The supramolecular architectures of the compounds involve N–H···O/O–H···O/C–H···O hydrogen bonds as well as other non-covalent association .

Anti-inflammatory Activities

Pyrimidines, including the compound , have been studied for their anti-inflammatory effects . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Synthesis and Structure–Activity Relationships (SARs)

The compound is part of the pyrimidine family, and its synthesis and structure–activity relationships (SARs) have been studied . Detailed SAR analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrimidine derivatives, such as Piritrexim, have been found to inhibit dihydrofolate reductase (DHFR), which is a key enzyme involved in the synthesis of nucleotides . This suggests potential applications of the compound in this area.

Antitumor Effects

Pyrimidine derivatives have also shown good antitumor effects . For example, Piritrexim showed good antitumor effects on the carcinosarcoma in rats . This suggests that the compound may also have potential antitumor applications.

Anticancer Evaluation

The compound belongs to the pyrimidine family, and some pyrimidines have been synthesized and evaluated for their anticancer properties . For instance, a novel fluorinated pyrazolo [3,4-d]pyrimidine with a 1,3,4-thiadiazole heterocyclic ring showed promising results .

Mechanism of Action

Target of Action

The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .

Mode of Action

The compound acts as an inhibitor of PARP-1 . PARP-1 inhibitors have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Biochemical Pathways

The compound affects the DNA repair pathway. PARP-1 is a known sensor of DNA damage as it is responsible for DNA base excision repair (BER) and DNA single-strand break (SSB) repair . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival .

Pharmacokinetics

Most of the synthesized compounds were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

The result of the compound’s action is the inhibition of PARP-1, which compromises the cancer cell DNA repair mechanism, leading to genomic dysfunction and cell death . The synthesized compounds showed promising activity where some compounds emerged as potent PARP-1 inhibitors .

Action Environment

The success of the suzuki–miyaura (sm) cross-coupling reaction, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4S/c1-19-14(22)9-7-12(25-15(9)20(2)16(19)23)13(21)18-10-6-8(17)4-5-11(10)24-3/h4-7H,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAJDXKZLFOMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)NC3=C(C=CC(=C3)Cl)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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